molecular formula C20H20FN3O3 B4525967 N-[2-(aminocarbonyl)phenyl]-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

N-[2-(aminocarbonyl)phenyl]-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

Cat. No.: B4525967
M. Wt: 369.4 g/mol
InChI Key: JRUZZCSZNNQRLZ-UHFFFAOYSA-N
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Description

N-[2-(aminocarbonyl)phenyl]-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminocarbonyl group, a fluorobenzoyl group, and a piperidinecarboxamide moiety. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

The synthesis of N-[2-(aminocarbonyl)phenyl]-1-(4-fluorobenzoyl)-3-piperidinecarboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the preparation of the piperidine ring, followed by the introduction of the fluorobenzoyl group and the aminocarbonyl group. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

N-[2-(aminocarbonyl)phenyl]-1-(4-fluorobenzoyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts to achieve the desired products. Major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

N-[2-(aminocarbonyl)phenyl]-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(aminocarbonyl)phenyl]-1-(4-fluorobenzoyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-[2-(aminocarbonyl)phenyl]-1-(4-fluorobenzoyl)-3-piperidinecarboxamide can be compared with similar compounds such as:

    tert-Butyl carbamate: Known for its use in organic synthesis and as a protecting group for amines.

    Piperine: An alkaloid from black pepper with applications in cancer treatment through autophagy and senescence pathways.

    3-Methoxyphenylboronic acid: Used in organic synthesis and as a reagent in Suzuki coupling reactions

Properties

IUPAC Name

N-(2-carbamoylphenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c21-15-9-7-13(8-10-15)20(27)24-11-3-4-14(12-24)19(26)23-17-6-2-1-5-16(17)18(22)25/h1-2,5-10,14H,3-4,11-12H2,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUZZCSZNNQRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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